N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 921548-75-6
VCID: VC11943816
InChI: InChI=1S/C16H17N3O3S/c1-22-13-6-4-11(5-7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,17,20)(H,18,19,21)
SMILES: COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol

N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

CAS No.: 921548-75-6

VCID: VC11943816

Molecular Formula: C16H17N3O3S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide - 921548-75-6

Description

N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory research.

Structural Characteristics

The compound features:

  • A thiazole ring, which is known for its bioactive properties.

  • A cyclopropane carboxamide moiety, which enhances molecular rigidity and can improve binding affinity to biological targets.

  • A methoxyphenyl group, contributing to hydrophobic interactions and potential electronic effects in biological systems.

The molecular structure can be described as a hybrid of functional groups that may interact with various biological targets, making it a candidate for drug discovery.

Synthesis Pathway

While specific synthesis details for this compound are not directly available in the search results, similar thiazole-based compounds are synthesized through multi-step reactions involving:

  • Formation of the thiazole core: Typically achieved by reacting α-haloketones with thiourea.

  • Functionalization: Substituents like methoxyphenyl and cyclopropane carboxamide are introduced through nucleophilic substitution or amide coupling reactions.

  • Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.

Pharmacological Potential

Thiazole derivatives, including compounds structurally related to N-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, have been extensively studied for their biological activities:

4.1 Antimicrobial Activity
Thiazole rings are known to inhibit bacterial and fungal growth by targeting enzymes essential for microbial survival. Studies on analogs suggest promising activity against Gram-positive and Gram-negative bacteria .

4.2 Anticancer Properties
Compounds containing thiazole moieties have shown efficacy in inhibiting cancer cell lines such as MCF-7 (breast cancer). The cyclopropane group may enhance selectivity by interacting with specific protein pockets .

4.3 Anti-inflammatory Potential
Methoxyphenyl groups are often associated with anti-inflammatory properties through inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in leukotriene biosynthesis .

Analytical Data

For similar compounds, the following spectroscopic techniques are commonly used to confirm structure:

  • NMR (Nuclear Magnetic Resonance): Provides detailed information on hydrogen and carbon environments.

    • Example for related compounds: δ 7.19–7.56 (aromatic protons), δ 6.90 (thiazole CH) .

  • IR (Infrared Spectroscopy): Identifies functional groups such as C=O (amide), C=N (thiazole), and OCH3 (methoxy).

    • Example peaks: ~1632 cm⁻¹ (C=N), ~3113 cm⁻¹ (C-H aromatic) .

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

Comparative Table of Related Compounds

PropertyN-(4-{[(4-Methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamideRelated Thiazole Derivatives
Molecular Weight~350 g/mol (estimated)Varies (~250–400 g/mol)
Biological ActivityAntimicrobial, anticancer potentialAntimicrobial, anti-inflammatory
Key Functional GroupsMethoxyphenyl, thiazole, cyclopropanePhenyl, thiosemicarbazide
Spectral Peaks (IR/NMR)C=N (~1630 cm⁻¹), aromatic protons (~7 ppm)Similar
CAS No. 921548-75-6
Product Name N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
IUPAC Name N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C16H17N3O3S/c1-22-13-6-4-11(5-7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,17,20)(H,18,19,21)
Standard InChIKey IYOLCJZPVFAZOW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
PubChem Compound 27443482
Last Modified Nov 23 2023

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